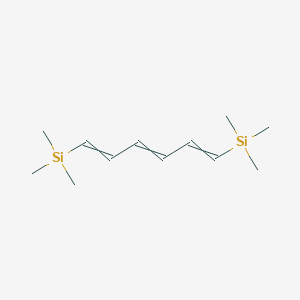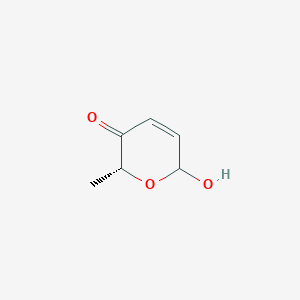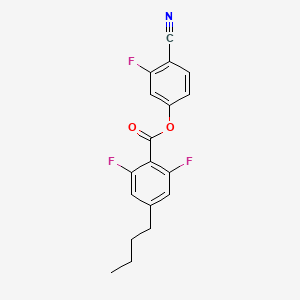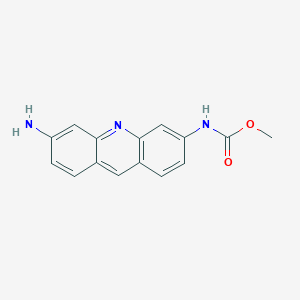
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a hexatriene backbone with trimethylsilyl groups attached at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) typically involves the reaction of a hexatriene precursor with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Hexa-1,3,5-triene+2(Trimethylsilyl chloride)→(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted alkanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
While direct biological applications are limited, derivatives of this compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including silicon-based polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the hexatriene backbone. Molecular targets and pathways involved include interactions with oxidizing and reducing agents, as well as potential catalytic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-1,3,5-triene: Lacks the trimethylsilyl groups, making it more reactive and less stable.
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon, leading to different reactivity and applications.
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylstannane):
Uniqueness
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it particularly valuable in the synthesis of organosilicon compounds and advanced materials.
Eigenschaften
CAS-Nummer |
133683-82-6 |
|---|---|
Molekularformel |
C12H24Si2 |
Molekulargewicht |
224.49 g/mol |
IUPAC-Name |
trimethyl(6-trimethylsilylhexa-1,3,5-trienyl)silane |
InChI |
InChI=1S/C12H24Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
GOMIPTCDZFZSPL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC=CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)







![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)


